5-Benzyl-2-{[2-(2-methoxyphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxamide 5-Benzyl-2-{[2-(2-methoxyphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1000499
InChI: InChI=1S/C23H24N2O4S/c1-14-19(13-16-9-5-4-6-10-16)30-23(20(14)21(24)26)25-22(27)15(2)29-18-12-8-7-11-17(18)28-3/h4-12,15H,13H2,1-3H3,(H2,24,26)(H,25,27)
SMILES: CC1=C(SC(=C1C(=O)N)NC(=O)C(C)OC2=CC=CC=C2OC)CC3=CC=CC=C3
Molecular Formula: C23H24N2O4S
Molecular Weight: 424.5 g/mol

5-Benzyl-2-{[2-(2-methoxyphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxamide

CAS No.:

Cat. No.: VC1000499

Molecular Formula: C23H24N2O4S

Molecular Weight: 424.5 g/mol

* For research use only. Not for human or veterinary use.

5-Benzyl-2-{[2-(2-methoxyphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxamide -

Specification

Molecular Formula C23H24N2O4S
Molecular Weight 424.5 g/mol
IUPAC Name 5-benzyl-2-[2-(2-methoxyphenoxy)propanoylamino]-4-methylthiophene-3-carboxamide
Standard InChI InChI=1S/C23H24N2O4S/c1-14-19(13-16-9-5-4-6-10-16)30-23(20(14)21(24)26)25-22(27)15(2)29-18-12-8-7-11-17(18)28-3/h4-12,15H,13H2,1-3H3,(H2,24,26)(H,25,27)
Standard InChI Key VGFCWLJUCLRAAN-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1C(=O)N)NC(=O)C(C)OC2=CC=CC=C2OC)CC3=CC=CC=C3
Canonical SMILES CC1=C(SC(=C1C(=O)N)NC(=O)C(C)OC2=CC=CC=C2OC)CC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator